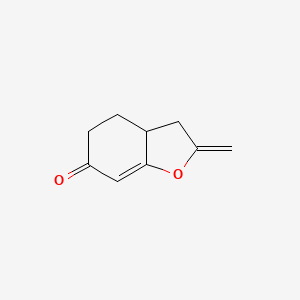
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes may include:
Cyclization of substituted phenols: with appropriate alkenes under acidic or basic conditions.
Intramolecular cyclization: of suitable precursors using catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more saturated forms using hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated benzofuranone derivatives.
Substitution: Formation of various substituted benzofuranones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar core but lacking additional functional groups.
Coumarin: Another benzofuran derivative with known biological activities.
Flavonoids: A class of compounds with a benzofuranone core and diverse biological properties.
Uniqueness
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
CAS No. |
561301-60-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-methylidene-3,3a,4,5-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C9H10O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h5,7H,1-4H2 |
InChI Key |
AVRZSCIPLARXEM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CCC(=O)C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















